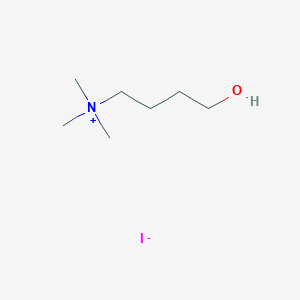
4-Trimethylamino-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Trimethylamino-1-butanol, also known as this compound, is a useful research compound. Its molecular formula is C7H18INO and its molecular weight is 259.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Intermediate in Drug Synthesis
One of the primary applications of 4-trimethylamino-1-butanol is as an intermediate in the synthesis of pharmaceuticals. For instance, it has been utilized in the preparation of pulmonary hypertension drugs such as selexipag. The synthesis involves several steps that convert simpler precursors into the desired pharmaceutical compounds, demonstrating its importance in medicinal chemistry .
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties. Research has shown that derivatives can inhibit pathogenic bacteria associated with oral diseases . This suggests potential applications in developing oral care products or therapeutic agents aimed at combating dental pathogens.
Enzyme Substrate
This compound serves as a substrate for specific enzymes, such as dehydrogenases found in certain fungi. For example, Fusarium merismoides var. acetilereum utilizes this compound for metabolic processes, indicating its role in biotechnological applications . This could lead to further exploration of its use in biocatalysis or industrial microbiology.
Case Study 1: Pharmaceutical Development
In a study focused on the synthesis of pulmonary hypertension medications, researchers employed this compound as a key intermediate. The study demonstrated that using this compound significantly improved the efficiency and yield of the drug synthesis process, emphasizing its importance in pharmaceutical chemistry .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests conducted on derivatives of this compound revealed effective inhibition against several oral pathogens. The minimum inhibitory concentration (MIC) values indicated strong potential for developing new therapeutic agents targeting dental diseases .
特性
CAS番号 |
14274-37-4 |
|---|---|
分子式 |
C7H18INO |
分子量 |
259.13 g/mol |
IUPAC名 |
4-hydroxybutyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H18NO.HI/c1-8(2,3)6-4-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
ZUVPWWASXUUVFX-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCCO.[I-] |
正規SMILES |
C[N+](C)(C)CCCCO.[I-] |
同義語 |
4-trimethylamino-1-butanol 4-trimethylamino-1-butanol acetate HBTM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















